![molecular formula C9H11NS B12888959 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole CAS No. 830324-58-8](/img/structure/B12888959.png)
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminothiophene derivatives with suitable reagents to form the desired fused ring system . The reaction conditions often include the use of formic acid or other cyclization agents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .
Applications De Recherche Scientifique
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole has found diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: Derivatives of this compound have shown antiviral and anticancer properties.
Mécanisme D'action
The mechanism by which 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole exerts its effects involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes like lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxamides: These compounds exhibit antiviral and anticancer activities.
Dithieno[3,2-b2′,3′-d]pyrrole: Known for their use in organic photovoltaic materials due to their excellent π-conjugation properties.
Uniqueness
2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and organic electronics.
Propriétés
Numéro CAS |
830324-58-8 |
|---|---|
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C9H11NS/c1-5-4-8-9(11-5)6(2)7(3)10-8/h4,10H,1-3H3 |
Clé InChI |
RVLPDTGQXOMMSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C(=C(N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


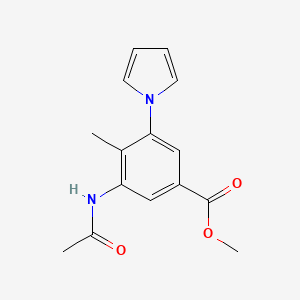
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
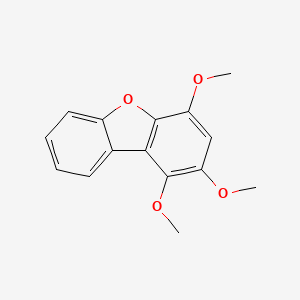
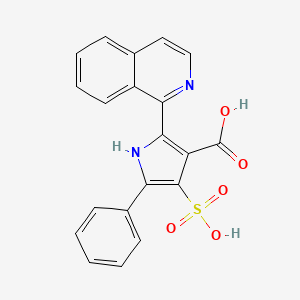
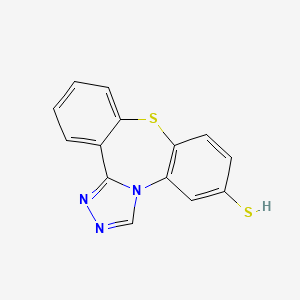
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
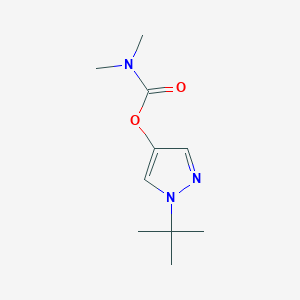
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
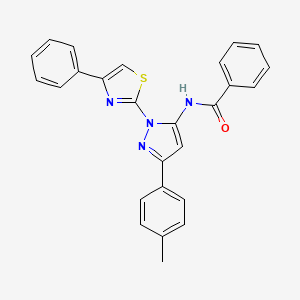
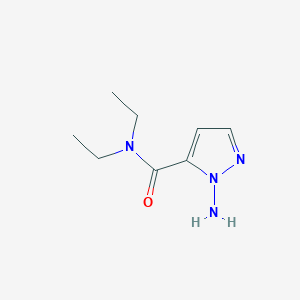
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
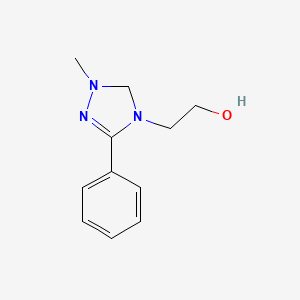
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
